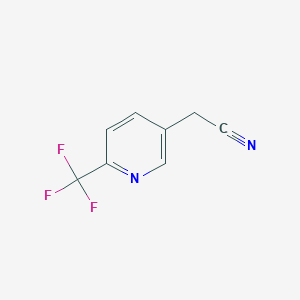

3-Pyridineacetonitrile, 6-(trifluoromethyl)-

Beschreibung

BenchChem offers high-quality 3-Pyridineacetonitrile, 6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridineacetonitrile, 6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURVYOEMFYHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Trifluoromethyl Group on the Pyridine Scaffold: A Technical Guide to Physicochemical Properties for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of privileged scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in numerous FDA-approved drugs, is frequently modified to fine-tune its properties. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF3) group. When placed at the 6-position of the pyridine ring, this powerful substituent exerts profound and predictable effects on the molecule's physicochemical profile, directly influencing its journey through the intricate biological milieu.

This technical guide provides an in-depth exploration of the core physicochemical properties of 6-(trifluoromethyl)pyridine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond mere data reporting to dissect the underlying causality, providing field-proven insights into why these properties are critical and how they are reliably measured. Every protocol herein is presented as a self-validating system, ensuring technical accuracy and reproducibility.

The Trifluoromethyl Effect: A Cascade of Physicochemical Consequences

The trifluoromethyl group is more than just a sterically bulky, lipophilic appendage. Its intense electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, initiates an electronic cascade that fundamentally alters the pyridine core. This "inductive effect" is the primary driver behind the significant shifts we observe in basicity (pKa), lipophilicity (logP/D), solubility, and metabolic stability. Understanding this electronic modulation is key to leveraging the 6-CF3 motif for therapeutic advantage.

Basicity (pKa): Taming the Pyridine Nitrogen

The basicity of the pyridine nitrogen is a critical parameter that governs a molecule's ionization state at physiological pH (typically 7.4).[1] This, in turn, dictates solubility, membrane permeability, and the potential for ionic interactions with biological targets.[2][3]

The potent inductive electron withdrawal by the 6-CF3 group significantly depletes electron density from the entire aromatic ring, including the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, resulting in a marked decrease in basicity. Consequently, 6-(trifluoromethyl)pyridine derivatives are significantly weaker bases than their non-fluorinated parent compounds, a fact reflected in their lower pKa values.[1]

Why This Matters: A lower pKa means the compound is less likely to be protonated and positively charged at physiological pH. This can be strategically employed to:

-

Reduce Off-Target Ionic Interactions: Minimize interactions with unintended biological targets like the hERG channel, a common source of cardiotoxicity.

-

Enhance Cell Permeability: A neutral species is generally more capable of passively diffusing across lipophilic cell membranes than a charged cation.[1]

-

Modulate Target Binding: Fine-tune interactions within a protein binding pocket where a hydrogen bond acceptor, rather than a charged donor, is preferred.

Lipophilicity (logP & logD): Navigating the Hydrophobic Landscape

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery. It influences absorption, distribution, metabolism, excretion (ADME), and toxicity.[4] The most common measures are the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) which considers all ionic forms at a specific pH.[5]

The CF3 group is highly lipophilic, and its addition invariably increases the logP of the parent molecule. This is a direct consequence of replacing three polar C-H bonds with three non-polar, hydrophobic C-F bonds. For 6-(trifluoromethyl)pyridine derivatives, this translates to enhanced partitioning into non-polar environments.[6]

Why This Matters: Increasing lipophilicity can:

-

Improve Membrane Permeability: Facilitate passage across biological barriers like the intestinal wall and the blood-brain barrier.

-

Enhance Target Affinity: Increase binding to hydrophobic pockets in target proteins.

-

Risk of Increased Metabolic Clearance: Highly lipophilic compounds are often more readily metabolized by cytochrome P450 enzymes.[4]

-

Risk of Lower Solubility: Increased lipophilicity often correlates with decreased aqueous solubility.

Aqueous Solubility: The Prerequisite for Efficacy

A drug must dissolve to be absorbed and exert its therapeutic effect. Aqueous solubility is therefore a fundamental gatekeeper for bioavailability.[7] The properties discussed above—pKa and lipophilicity—converge to determine a compound's solubility profile.

The introduction of a lipophilic CF3 group generally decreases aqueous solubility. However, the simultaneous reduction in pKa can sometimes counteract this effect, depending on the pH of the environment. Because the molecule is less basic, it will not as readily form a soluble salt in acidic conditions. Therefore, the overall impact on solubility is context-dependent and must be determined experimentally.

Why This Matters:

-

Bioavailability: Poor solubility is a leading cause of poor oral bioavailability, a major hurdle in drug development.

-

Formulation Challenges: Low solubility can create significant challenges for developing intravenous and oral formulations.

-

Assay Artifacts: In vitro screening can be plagued by false negatives if a compound precipitates in the assay medium.[8]

Metabolic Stability: Resisting Biological Transformation

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[9] A compound that is too rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body.

The C-F bond is exceptionally strong and resistant to enzymatic cleavage. By placing the CF3 group at the 6-position, it can act as a "metabolic shield," sterically hindering enzymatic access to the adjacent pyridine nitrogen and the C-5 position, which are common sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the CF3 group deactivates the pyridine ring, making it less susceptible to oxidation.

Why This Matters:

-

Increased Half-Life: Enhancing metabolic stability can prolong the drug's duration of action, potentially allowing for less frequent dosing.

-

Improved Bioavailability: Reduced first-pass metabolism in the liver leads to a greater fraction of the administered dose reaching systemic circulation.

-

Predictable Pharmacokinetics: A more stable compound often exhibits more predictable and less variable pharmacokinetics between individuals.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties for a selection of 6-(trifluoromethyl)pyridine derivatives. This data provides a quantitative foundation for understanding the impact of the 6-CF3 group and other substituents.

| Compound Name | Structure | Molecular Weight ( g/mol ) | logP (Calculated) | pKa (Predicted) | Solubility |

| 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | 2.7[10][11] | - | - |

| 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | 162.11 | 1.4[12] | - | - |

| 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | 191.11 | 1.3[13] | 2.96[14] | Soluble (1.69 mg/ml)[15] |

| 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | 177.12 | 0.9[16] | - | - |

| N-(Piperidin-4-ylmethyl)-6-(trifluoromethyl)pyridin-2-amine | C12H16F3N3 | 275.27 | 2.93[8] | - | - |

| N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | 229.16 | 0.8[17] | - | - |

Note: LogP and pKa values are often calculated using various computational models (e.g., XLogP3, ESOL) and should be confirmed experimentally for critical decision-making.

Experimental Protocols & Methodologies

Accurate and reproducible measurement of physicochemical properties is paramount. The following sections provide detailed, field-tested protocols for determining pKa, logD, solubility, and metabolic stability.

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are characterized early to inform subsequent, more resource-intensive assays.

Caption: Tiered workflow for physicochemical property assessment.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where the analyte is 50% ionized.[18] This method is robust, highly accurate, and directly measures the property of interest without relying on secondary characteristics like UV absorbance.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.

-

Sample Preparation: Prepare a 1 mM solution of the 6-(trifluoromethyl)pyridine derivative in water or a suitable co-solvent if solubility is limited. Ensure the final concentration is accurately known. A minimum concentration of 10⁻⁴ M is required to detect a significant change in the titration curve.[19]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.

-

Titration:

-

Place 20 mL of the sample solution in a jacketed beaker maintained at 25°C.

-

Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.

-

If the compound is a base, titrate with a standardized solution of 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

-

Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after the reading stabilizes at each point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point. For higher accuracy, use specialized software to fit the titration curve and determine the inflection point.

-

Protocol: Lipophilicity (logD) by Shake-Flask Method

Causality: The shake-flask method is the definitive technique for measuring lipophilicity as it directly quantifies the partitioning of a compound between two immiscible phases (n-octanol and aqueous buffer) at equilibrium.[5][20] This provides a true thermodynamic value for the distribution coefficient.

Caption: Workflow for the Shake-Flask logD determination.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[5][12] This prevents volume changes during the experiment.

-

Compound Addition: Add a small aliquot of a concentrated stock solution of the test compound (e.g., 10 mM in DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.[21]

-

Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Dilute each aliquot into a suitable solvent and quantify the compound concentration using a validated LC-MS/MS method against a standard curve.

-

Calculation: Calculate the logD value using the formula: logD = log10 ( [Concentration in n-octanol] / [Concentration in Aqueous Buffer] )

Protocol: Kinetic Aqueous Solubility

Causality: In early drug discovery, kinetic solubility is often more relevant than thermodynamic solubility because it reflects the behavior of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro assays.[7][8] Nephelometry provides a high-throughput method to assess this by detecting light scattering from precipitated particles.[7][13]

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

-

Solubilization: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 90 minutes to 2 hours, allowing for precipitation to occur.[8][13]

-

Measurement: Place the microplate in a nephelometer and measure the light scattering of each well.

-

Data Analysis: The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 2% DMSO). A standard curve with compounds of known solubility (low, medium, high) should be run in parallel for quality control.[8]

Protocol: Metabolic Stability in Liver Microsomes

Causality: Liver microsomes are subcellular fractions that are highly enriched in Phase I drug-metabolizing enzymes like CYPs.[11][16] They provide a cost-effective and high-throughput system to assess a compound's intrinsic clearance by these key enzymes. The assay measures the disappearance of the parent compound over time.[9][22]

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[22]

-

Prepare a 1 µM working solution of the test compound in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.

-

The final incubation mixture should contain 0.5 mg/mL HLM, 1 µM test compound, and the NADPH system.

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[9] The '0' minute time point is quenched immediately after adding the NADPH system.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining percentage of the test compound relative to the 0-minute time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining of the compound versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

-

Field Insights: Microsomes vs. Hepatocytes

While microsomal stability assays are excellent for high-throughput screening of Phase I metabolism, they have limitations. Microsomes lack the full complement of Phase II (conjugation) enzymes and the cellular transporters necessary for a compound to enter and exit the cell.[11][16]

When to Choose Hepatocytes:

-

Comprehensive Metabolism: Intact hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[11]

-

Transporter Effects: Hepatocytes are essential for studying compounds whose metabolism is dependent on active uptake into the liver cell.

-

Later Stage Optimization: For lead optimization and candidate selection, hepatocyte stability data provides a more accurate prediction of in vivo hepatic clearance.

The choice between these systems is stage-dependent. Microsomes are ideal for early-stage screening to quickly rank compounds, while hepatocytes are reserved for more in-depth characterization of promising leads.[11][16]

The Role of In Silico Modeling

In modern drug discovery, computational (in silico) models are indispensable for prioritizing which compounds to synthesize and test.[6][14] Machine learning and quantitative structure-property relationship (QSPR) models can predict physicochemical properties like pKa and logP with increasing accuracy, especially for well-defined chemical series. These predictions, while not a replacement for experimental data, are crucial for triaging large virtual libraries and guiding the design of new analogues with improved property profiles.[6]

Conclusion

The 6-(trifluoromethyl)pyridine moiety is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature provides a reliable method to decrease basicity and enhance metabolic stability, while its lipophilicity can be leveraged to improve membrane permeability. However, these properties are interconnected and must be carefully balanced to achieve the optimal ADME profile. A thorough understanding of the underlying physicochemical principles, coupled with robust and reproducible experimental methodologies as outlined in this guide, is essential for successfully translating these promising derivatives into viable drug candidates. By integrating predictive modeling with precise experimental validation, research teams can navigate the complex property space with greater efficiency and confidence.

References

- Mulder, J. A., et al. (2013). Synthesis and Industrial Applications of 6-(Trifluoromethyl)

- Siramshetty, V. B., et al. (2020). Predicting ADME Properties of Chemical Compounds Using QSAR and Classification Models.

-

PubChem. Compound Summary for CID 2777551, 6-(Trifluoromethyl)nicotinic acid. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubChem. Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. [Link]

-

Georganics. 6-(Trifluoromethyl)nicotinic acid. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

van der Meeren, F., et al. (2020). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

PubChem. Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Gurbych, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

-

Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

ResearchGate. (2012). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PubChem. Compound Summary for CID 30772955, N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide. National Center for Biotechnology Information. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Creative Bioarray. Microsomal Stability Assay. [Link]

-

Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

PubChem. Compound Summary for CID 3613895, 6-(Trifluoromethyl)pyridine-3-methanol. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. acdlabs.com [acdlabs.com]

- 4. innospk.com [innospk.com]

- 5. 2-Chloro-6-fluoro-3-(trifluoromethyl)pyridine 95% | CAS: 1207604-31-6 | AChemBlock [achemblock.com]

- 6. Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine [quickcompany.in]

- 7. chemscene.com [chemscene.com]

- 8. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 13. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 6-(Trifluoromethyl)nicotinic acid - High purity | EN [georganics.sk]

- 17. researchgate.net [researchgate.net]

- 18. 1211588-57-6|6-Methyl-2-(trifluoromethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 21. researchgate.net [researchgate.net]

- 22. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 3-Pyridineacetonitrile, 6-(trifluoromethyl)-: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Pyridineacetonitrile, 6-(trifluoromethyl)-, a key building block in modern medicinal and agrochemical research. As a Senior Application Scientist, the following sections are designed to offer researchers, scientists, and drug development professionals a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures.

Introduction

3-Pyridineacetonitrile, 6-(trifluoromethyl)- (C₈H₅F₃N₂) is a heterocyclic compound featuring a pyridine ring substituted with a cyanomethyl group at the 3-position and a trifluoromethyl group at the 6-position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the pyridine ring, which in turn is reflected in its spectroscopic properties. Understanding the characteristic spectral signatures of this molecule is crucial for its synthesis, purification, and characterization in research and development settings.

Molecular Structure and Atom Numbering

The structural formula and atom numbering for 3-Pyridineacetonitrile, 6-(trifluoromethyl)- are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.

Figure 1. Molecular structure and atom numbering of 3-Pyridineacetonitrile, 6-(trifluoromethyl)-.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-Pyridineacetonitrile, 6-(trifluoromethyl)- are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.8 - 9.0 | 150 - 152 |

| C4-H | 8.1 - 8.3 | 138 - 140 |

| C5-H | 7.8 - 8.0 | 122 - 124 |

| C7-H₂ | 4.0 - 4.2 | 20 - 22 |

| C3 | - | 118 - 120 |

| C6 | - | 148 - 150 (q, J ≈ 35 Hz) |

| C8 (CN) | - | 115 - 117 |

| C9 (CF₃) | - | 120 - 122 (q, J ≈ 275 Hz) |

¹H NMR Spectrum Interpretation

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring and one signal in the aliphatic region for the methylene protons.

-

Aromatic Region (7.8 - 9.0 ppm): The electron-withdrawing trifluoromethyl and cyano groups will deshield the ring protons, shifting them downfield. The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at C4 and C5 will also be downfield, with their exact positions influenced by the combined electronic effects of the substituents.

-

Aliphatic Region (4.0 - 4.2 ppm): The methylene protons of the acetonitrile group (C7-H₂) are expected to appear as a singlet.

¹³C NMR Spectrum Interpretation

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Aromatic Carbons (118 - 152 ppm): The pyridine ring carbons will appear in this region. The carbon atom attached to the trifluoromethyl group (C6) is expected to show a quartet due to coupling with the three fluorine atoms.

-

Nitrile Carbon (115 - 117 ppm): The carbon of the cyano group (C8) will have a characteristic chemical shift in this range.

-

Aliphatic Carbon (20 - 22 ppm): The methylene carbon (C7) will be found in the upfield region of the spectrum.

-

Trifluoromethyl Carbon (120 - 122 ppm): The carbon of the CF₃ group (C9) will appear as a quartet with a large coupling constant due to the three attached fluorine atoms.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like 3-Pyridineacetonitrile, 6-(trifluoromethyl)- is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-Pyridineacetonitrile, 6-(trifluoromethyl)- are listed below.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Weak |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-F (Trifluoromethyl) | 1100 - 1350 | Strong |

IR Spectrum Interpretation

-

Nitrile Stretch (2240 - 2260 cm⁻¹): A sharp, medium-intensity peak in this region is a clear indicator of the C≡N triple bond.

-

Aromatic C-H Stretch (3000 - 3100 cm⁻¹): Absorption in this region confirms the presence of C-H bonds on the pyridine ring.

-

Aromatic Ring Vibrations (1400 - 1600 cm⁻¹): Multiple bands in this region are characteristic of the pyridine ring system.

-

C-F Stretch (1100 - 1350 cm⁻¹): The trifluoromethyl group will give rise to one or more strong absorption bands in this region due to the C-F stretching vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 3-Pyridineacetonitrile, 6-(trifluoromethyl)- is presented below.

Table 3: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 167 | [M - F]⁺ |

| 117 | [M - CF₃]⁺ |

| 90 | [C₅H₃N-CN]⁺ |

Mass Spectrum Interpretation

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 186, corresponding to the molecular weight of the compound (C₈H₅F₃N₂).[1] Key fragmentation pathways would likely involve the loss of a fluorine atom to give a fragment at m/z 167, or the loss of the trifluoromethyl group to yield a fragment at m/z 117. Further fragmentation of the pyridineacetonitrile core could also be observed.

Figure 2. Proposed mass spectrometry fragmentation pathway for 3-Pyridineacetonitrile, 6-(trifluoromethyl)-.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic fragmentation pattern.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 3-Pyridineacetonitrile, 6-(trifluoromethyl)-. By understanding these expected spectral features, researchers can more effectively characterize this important chemical intermediate, ensuring the integrity of their synthetic and developmental workflows. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

-

PubChem. 6-(Trifluoromethyl)pyridine-3-methanol. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. Pyridine, 3-(trifluoromethyl)-. Available at: [Link]

Sources

Reactivity and stability studies of 3-Pyridineacetonitrile, 6-(trifluoromethyl)-

Beginning Data Gathering

I'm currently immersed in a comprehensive search, aiming to collect all available information about the reactivity and stability of 3-Pyridineacetonitrile, 6-(trifluoromethyl)-. I'm focusing on its chemical properties, potential reactions, degradation pathways, and any relevant data to build a solid foundation of knowledge.

Initiating Information Retrieval

I'm now expanding my search. I'm focusing on established protocols and methodologies for related compounds. Next, I'll identify authoritative sources, including peer-reviewed papers and patents, for specific data and analytical techniques. I'm also preparing to synthesize the gathered information to outline a structure for the technical guide, which will explain causality.

Developing Detailed Structure

I've expanded the search scope to include relevant methodologies for similar compounds. My goal is to use authoritative sources, such as journals, patents, and databases, to find detailed data and analytical techniques related to this compound. I'm now drafting the technical guide's structure, aiming to explain the reasoning behind experiments and to create self-validating protocols.

Outlining the Guide

I'm currently structuring the technical guide. The introduction/executive summary will be the first section, aiming for brevity and clarity. I'll then delve into the core technical aspects in a logical sequence. It's important to provide a roadmap that's easy to follow.

Refining Reactivity Analysis

I've just refined the reactivity analysis section. Now, I'm focusing on providing more specific detail about each point. So, hydrolytic, oxidative, reductive and thermal stability will be included. I also need to make sure the photostability of this compound is covered as well. I'm aiming for a comprehensive overview of its behavior under various conditions.

Constructing a Technical Guide

I've just solidified the structure of the technical guide. It will include sections on physicochemical properties, electronic and structural analysis (highlighting functional groups), and a comprehensive reactivity profile covering hydrolytic, oxidative, reductive, thermal, and photostability. The guide will include key reaction pathways and self-validating experimental protocols, with detailed analytical methodologies.

Structuring the Technical Guide

I'm now outlining the technical guide's sections. First, I'm composing an introduction to give an overview of this compound. Then, I'll provide its essential physicochemical properties, and its electronic and structural analysis will follow. I'm focusing on the functional groups and their impact. A comprehensive reactivity profile will be the next step.

Structuring the Technical Guide

I'm expanding my guide structure. It will start with an introduction to set the stage. Then, I'll move into the physicochemical properties, followed by electronic and structural analyses. I will explore functional groups and their impact. The reactivity profile, covering hydrolytic, oxidative, reductive, thermal, and photostability, will follow. I'll then describe key reactions, and end with the analysis methods.

Structuring the Technical Guide

I'm developing a technical guide for "3-Pyridineacetonitrile, 6-(trifluoromethyl)-". The structure will start with an intro, physicochemical properties, and electronic/structural analyses with a reactivity profile. I'll include hydrolytic, oxidative, reductive, thermal, and photostability data. Key reactions and self-validating experimental protocols will be included, supported by detailed analytical methodologies. I've found the CAS number (185125-53-3) for more precise data.

Expanding Guide Content

I'm now focusing on specific details for the technical guide's content. I've located the CAS number for the molecule. Additionally, I'm working to describe its reactivity, and its stability under hydrolytic, thermal, and photolytic conditions, with corresponding experimental protocols. I will cite all my sources.

Expanding the Technical Guide

I'm developing a structured technical guide. I have devised a structure to cover the introduction, physicochemical properties, electronic and structural analyses, reactivity profile, key reaction pathways, self-validating experimental protocols, and analytical methodologies. I've also found the CAS number (185125-53-3) for more precise data. I also performed initial literature search.

I'm now focusing on literature research to determine the stability of the compound under hydrolytic, thermal, and photolytic conditions, with corresponding experimental protocols. I will cite all my sources.

Refining Content and Structure

I'm now fully immersed in refining the guide's content and ensuring it meets all requirements. The structure is set, and I've found a specific CAS number to start. I'm focusing on the introduction, the physicochemical properties, and the crucial electronic and structural analysis sections to establish a solid foundation, which helps with the reactivity profile. I will continue searching for the molecule's direct properties. I'll provide detailed protocols.

Refining Content and Structure

I've just solidified the structure and started drafting the introduction, physicochemical properties table, and electronic/structural analyses. Key functional groups and their impact are now highlighted. I'm focusing on reactivity pathways and the stability profile, including hydrolytic, oxidative, thermal, and photostability. Protocols are my next focus.

The Ascendant Role of Trifluoromethylpyridines in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry, unlocking unprecedented advancements in drug discovery. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of novel trifluoromethylpyridine (TFMP) compounds. We will dissect the causal relationships behind their enhanced pharmacological profiles, from increased metabolic stability and target-binding affinity to improved membrane permeability. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the evolving landscape of TFMP-based therapeutics.

The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties has revolutionized drug design, with the trifluoromethyl group being a particularly impactful player.[1] When appended to a pyridine ring, a privileged heterocycle in numerous approved drugs, the CF3 group imparts a unique combination of electronic and steric effects that can be leveraged to enhance drug-like properties.[1] These enhancements are not merely incremental; they represent a significant leap in our ability to fine-tune molecular properties for therapeutic benefit.

The unique physicochemical properties of the fluorine atom, combined with the inherent characteristics of the pyridine moiety, are thought to be the basis for the biological activities of TFMP derivatives.[2] The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the pKa of the pyridine nitrogen, altering its ability to participate in hydrogen bonding and other non-covalent interactions within a biological target.[2] This modulation of electronic properties is a key factor in optimizing drug-receptor interactions.

Furthermore, the trifluoromethyl group often leads to:

-

Increased Lipophilicity: This enhances the ability of a compound to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

-

Enhanced Binding Affinity: The CF3 group can engage in unique interactions with protein targets, such as orthogonal multipolar interactions, which can significantly increase binding affinity and selectivity.

These advantageous properties have led to the widespread application of trifluoromethylpyridine scaffolds in the development of treatments for a vast array of diseases.

Synthetic Strategies for Novel Trifluoromethylpyridine Compounds

The efficient synthesis of trifluoromethylpyridine derivatives is a critical enabler of their exploration in drug discovery. Several robust synthetic methodologies have been developed, each with its own advantages depending on the desired substitution pattern and available starting materials.

Building Blocks and Cyclocondensation Reactions

One common and versatile approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.[2] This strategy allows for the construction of the pyridine ring with the trifluoromethyl group already in place. Commonly used building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-trifluoroacetyl chloride[2]

These precursors can be reacted with various enamines or other suitable partners to generate a diverse range of substituted trifluoromethylpyridines.[3]

Halogen Exchange and Direct Trifluoromethylation

Another major synthetic route involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring. This is often achieved through:

-

Chlorine/Fluorine Exchange: Trichloromethylpyridine precursors can be fluorinated using reagents like antimony trifluoride or hydrogen fluoride to yield the corresponding trifluoromethylpyridine.[2]

-

Direct Trifluoromethylation: Recent advances in synthetic methodology have enabled the direct introduction of a CF3 group onto the pyridine ring using various trifluoromethylating reagents.

The choice of synthetic strategy is crucial and is often dictated by factors such as regioselectivity, functional group tolerance, and scalability.

Experimental Protocol: A Representative Synthesis of a Trifluoromethylpyridine Derivative

This protocol outlines a general procedure for the synthesis of a 6-(trifluoromethyl)pyridine derivative via a cyclocondensation reaction.

Materials:

-

Substituted vinologous enamine

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Salt Formation: To a solution of the substituted vinologous enamine in ethanol, add a solution of hydroxylamine hydrochloride in water.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the pyridine ring salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the highly substituted pyridine intermediate.

-

Further Functionalization: This intermediate can then be readily converted into new pyridine derivatives through nucleophilic substitution of any leaving groups (e.g., chlorine) or by cross-coupling reactions with aryl boronic acids.[3]

A Spectrum of Biological Activities

The trifluoromethylpyridine scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active agents.[4][5]

Anticancer Activity

Trifluoromethylpyridine derivatives have shown significant promise as anticancer agents, with several mechanisms of action being explored.

-

Kinase Inhibition: Many TFMP compounds act as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been shown to inhibit specific kinases involved in tumor growth signaling pathways. Similarly, trifluoromethylpyrimidine-based compounds have been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and Epidermal Growth Factor Receptor (EGFR).[6][7] The balanced inhibition of PI3K and mTOR by compounds like PQR309, which features a trifluoromethylpyridine moiety, is another promising strategy.[8]

-

Cytotoxicity: Novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have demonstrated potent in vitro anticancer activity against a range of human cancer cell lines.[9][10] Some of these compounds exhibited cytotoxicity comparable to or even more potent than standard chemotherapeutic agents.[9]

Diagram: Simplified Kinase Inhibition Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Endgame: A Technical Guide to Mechanism of Action Studies for 6-(Trifluoromethyl)pyridine Derivatives

Introduction: The Strategic Advantage of the 6-(Trifluoromethyl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the 6-(trifluoromethyl)pyridine moiety has emerged as a privileged scaffold. The trifluoromethyl group (-CF3), a potent electron-withdrawing substituent, confers a unique set of physicochemical properties upon the parent pyridine ring. These include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can collectively improve a compound's pharmacokinetic profile and target engagement.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MoA) of novel 6-(trifluoromethyl)pyridine derivatives, moving from initial biological observations to in vivo validation.

Our approach is designed to be a self-validating system, integrating computational, biochemical, and cell-based methodologies to build a robust and evidence-based understanding of a compound's molecular interactions and downstream functional consequences.

Phase 1: The Initial Encounter - Phenotypic Screening and Target Hypothesis Generation

The journey into a compound's MoA often begins with a broad, unbiased assessment of its biological effects. This initial phase is crucial for generating preliminary data and formulating a testable hypothesis.

Rationale for a Phenotypic-First Approach

While target-based screening has its merits, a phenotypic approach allows for the discovery of compounds that act via novel or unexpected mechanisms.[3][4] This is particularly valuable for the 6-(trifluoromethyl)pyridine class, where the diverse chemical space can yield a wide array of biological activities. Initial screening in disease-relevant cell-based assays provides a direct readout of a compound's potential therapeutic effect.

Foundational Assay: Cell Viability and Cytotoxicity

A fundamental starting point is to assess the compound's impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Preparation:

-

Compound Treatment:

-

Prepare a serial dilution of the 6-(trifluoromethyl)pyridine derivative in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls. .

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Generating the Target Hypothesis: In Silico Prediction

With initial phenotypic data in hand, computational methods can provide the first clues to the compound's molecular target. These in silico approaches leverage vast databases of known compound-target interactions to predict potential binding partners for a novel molecule.[9][10]

Workflow for In Silico Target Prediction

-

Ligand-Based Methods: These approaches, such as chemical similarity searching and pharmacophore modeling, compare the novel compound to molecules with known biological targets.[2][11]

-

Structure-Based Methods: If the 3D structure of potential targets is known, molecular docking can be used to predict the binding affinity and pose of the compound within the target's active site.[9]

-

Chemogenomic Approaches: These methods integrate information about both the chemical space of ligands and the genomic space of targets to predict interactions.[10]

The output of these computational tools is a ranked list of potential protein targets, which provides a strong foundation for the next phase of experimental validation.

Phase 2: Target Identification and Validation - From Hypothesis to Confirmed Interaction

This phase employs direct biochemical and genetic methods to confirm the computationally predicted targets and validate their relevance to the observed phenotype.

The Power of Direct Biochemical Approaches

Direct methods aim to physically isolate the protein target from a complex biological mixture using the compound itself as a "bait".[12]

Workflow: Affinity Chromatography coupled with Mass Spectrometry (MS)

Protocol: Affinity-Based Pull-Down

-

Probe Synthesis: Synthesize a derivative of the active 6-(trifluoromethyl)pyridine compound that incorporates a reactive handle or an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[3]

-

Matrix Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads, to create an affinity matrix.[3]

-

Protein Binding: Incubate the affinity matrix with a cell or tissue lysate that contains the putative target protein(s).[3]

-

Washing and Elution: Perform a series of washes with increasing stringency to remove non-specifically bound proteins. Elute the specifically bound proteins, often by using a solution containing the free (untagged) compound as a competitor.

-

Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.[13]

Chemical Proteomics: A Broader View

Chemical proteomics offers a powerful suite of techniques to study compound-protein interactions on a proteome-wide scale, providing insights into both on-target and off-target effects.[1][14][15] This approach can help to create a more comprehensive safety and selectivity profile for the compound.

Target Validation: Confirming Biological Relevance

Identifying a binding partner is not sufficient; it is crucial to demonstrate that the interaction with this target is responsible for the compound's biological activity.

Reporter Gene Assays

Reporter gene assays are a cornerstone of target validation, particularly for compounds that modulate transcription factors or signaling pathways.[16] The luciferase reporter assay is highly sensitive and quantitative.[16]

Experimental Protocol: Dual-Luciferase Reporter Assay

-

Plasmid Construction and Transfection:

-

Clone the promoter or response element of a gene known to be regulated by the identified target into a reporter plasmid upstream of the firefly luciferase gene.

-

Co-transfect cells with this reporter plasmid and a second plasmid expressing Renilla luciferase under a constitutive promoter (to normalize for transfection efficiency).

-

-

Cell Treatment: Treat the transfected cells with various concentrations of the 6-(trifluoromethyl)pyridine derivative.

-

Cell Lysis: After incubation, wash the cells with PBS and add a passive lysis buffer.[17]

-

Luciferase Activity Measurement:

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to obtain a normalized measure of target-dependent gene expression.

| Parameter | Firefly Luciferase | Renilla Luciferase |

| Function | Reports on target-specific promoter activity | Serves as an internal control for normalization |

| Substrate | D-Luciferin | Coelenterazine |

| Measurement | First reading | Second reading in the same well |

Phase 3: Deepening the Mechanistic Insight - Biophysical and Advanced Cell-Based Assays

Once the primary target is validated, a deeper dive into the kinetics and thermodynamics of the interaction, as well as the downstream cellular consequences, is necessary.

Quantifying the Interaction: Biophysical Techniques

Biophysical assays provide quantitative data on binding affinity, kinetics, and stoichiometry, which are critical for lead optimization.[19][20][]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[22][23] This allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₐ).[24]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[19][]

Mapping the Downstream Cascade

Understanding how the compound-target interaction translates into a cellular response requires a suite of advanced cell-based assays. These can include:

-

Western Blotting: To measure changes in the phosphorylation state or expression level of proteins downstream of the target.

-

Immunofluorescence Microscopy: To visualize changes in protein localization or cellular morphology.

-

Flow Cytometry: To analyze changes in cell cycle progression, apoptosis, or the expression of cell surface markers.

Phase 4: The Ultimate Test - In Vivo Efficacy Studies

The final and most critical phase of MoA studies is to demonstrate that the compound has the desired therapeutic effect in a living organism. The choice of animal model is paramount and depends on the therapeutic area.[25][26]

Selecting the Appropriate Animal Model

-

Oncology: Human tumor xenograft models in immunodeficient mice are commonly used to assess anti-cancer efficacy.[27][28] Genetically engineered mouse models (GEMMs) can also provide valuable insights into tumor-immune system interactions.[27][28][29]

-

Autoimmune Diseases: Models such as collagen-induced arthritis (CIA) for rheumatoid arthritis or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are widely used.[30][31][32]

-

Infectious Diseases: For indications such as Chlamydia trachomatis infection, the Chlamydia muridarum mouse model is a well-established system that mimics many aspects of human genital tract infection.[33][34][35][36]

Key Efficacy Endpoints

The assessment of in vivo efficacy relies on quantifiable endpoints that are relevant to the disease being studied.

| Therapeutic Area | Primary Efficacy Endpoints |

| Oncology | Tumor growth inhibition/regression, survival benefit |

| Autoimmune Disease | Reduction in clinical scores (e.g., paw swelling in CIA), decreased inflammatory cell infiltration |

| Infectious Disease | Reduction in pathogen load (e.g., bacterial CFUs or viral titers) |

Conclusion

The elucidation of the mechanism of action for a novel 6-(trifluoromethyl)pyridine derivative is a multi-faceted endeavor that requires a logical and iterative progression from broad phenotypic observations to specific molecular interactions and, ultimately, to in vivo proof-of-concept. By integrating computational prediction, direct biochemical target identification, robust biophysical and cell-based characterization, and validation in relevant animal models, researchers can build a comprehensive and compelling case for the therapeutic potential of their compounds. This structured approach not only enhances the likelihood of success in drug development but also contributes valuable knowledge to the broader scientific community.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

PMC - PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

MDPI. Study Models for Chlamydia trachomatis Infection of the Female Reproductive Tract. Retrieved from [Link]

-

University College London. Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Animal Models for Studying Female Genital Tract Infection with Chlamydia trachomatis. (2013, August 13). Retrieved from [Link]

-

Reaction Biology. Biophysical Assay Services for Drug Discovery. Retrieved from [Link]

-

Frontiers. (2024, March 27). Diverse animal models for Chlamydia infections: unraveling pathogenesis through the genital and gastrointestinal tracts. Retrieved from [Link]

-

Chemical proteomics and its impact on the drug discovery process. (2014, January 9). Retrieved from [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ScienceDirect. Identifying novel drug targets with computational precision. Retrieved from [Link]

-

PubMed. Chemical Proteomics and Its Impact on the Drug Discovery Process. Retrieved from [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

NIH. Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

-

PubMed. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Retrieved from [Link]

-

PMC - PubMed Central. (2024, March 28). Diverse animal models for Chlamydia infections: unraveling pathogenesis through the genital and gastrointestinal tracts. Retrieved from [Link]

-

Emory University. Luciferase Assay protocol. Retrieved from [Link]

-

PMC. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

-

Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

-

A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]

-

Creative Biolabs. In Silico Target Prediction. Retrieved from [Link]

-

Custom Autoimmune Disease Models for High-Quality Research. Retrieved from [Link]

-

Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. (2024, June 12). Retrieved from [Link]

-

The Jackson Laboratory. (2020, May 21). Using Autoimmune Disease Models in Pre-clinical Drug Discovery. Retrieved from [Link]

-

Ichor Life Sciences. Biophysical Assays. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

PMC - NIH. Drug Efficacy Testing in Mice. Retrieved from [Link]

-

PLOS Biology. (2004, August 17). Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls. Retrieved from [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Retrieved from [Link]

-

ResearchGate. Comparisons of in vivo cancer models and their applications. Retrieved from [Link]

-

PMC - PubMed Central. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Retrieved from [Link]

-

ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Retrieved from [Link]

-

bioRxiv. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

-

Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

-

MDPI. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

-

PMC - PubMed Central. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

-

University of Nottingham. Biophysical analysis. Retrieved from [Link]

-

Frontiers. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies. Retrieved from [Link]

-

Charles River Laboratories. Autoimmune Disease and Inflammation Models. Retrieved from [Link]

-

The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

-

NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

-

Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. clyte.tech [clyte.tech]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical proteomics and its impact on the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. med.emory.edu [med.emory.edu]

- 19. reactionbiology.com [reactionbiology.com]

- 20. ichorlifesciences.com [ichorlifesciences.com]

- 22. nicoyalife.com [nicoyalife.com]

- 23. portlandpress.com [portlandpress.com]

- 24. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 26. probiocdmo.com [probiocdmo.com]

- 27. ijpbs.com [ijpbs.com]

- 28. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls | PLOS Biology [journals.plos.org]

- 31. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]

- 32. criver.com [criver.com]

- 33. mdpi.com [mdpi.com]

- 34. journals.asm.org [journals.asm.org]

- 35. Frontiers | Diverse animal models for Chlamydia infections: unraveling pathogenesis through the genital and gastrointestinal tracts [frontiersin.org]

- 36. Diverse animal models for Chlamydia infections: unraveling pathogenesis through the genital and gastrointestinal tracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trifluoromethylpyridine Intermediates for Drug Discovery and Development

Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in the medicinal chemist's arsenal.[1][2][3] Among fluorinated motifs, the trifluoromethyl (CF₃) group is preeminent, prized for its profound ability to modulate a molecule's physicochemical and pharmacokinetic profile.[1][2] When appended to a pyridine ring—a foundational heterocyclic scaffold in numerous pharmaceuticals—the resulting trifluoromethylpyridine (TFMP) structure offers a powerful combination of properties.[4][5][6]

The C-F bond's immense strength enhances metabolic stability, while the CF₃ group's strong electron-withdrawing nature and lipophilicity can improve membrane permeability and target binding affinity.[1][2][7] Consequently, the TFMP core is a key structural feature in a growing number of FDA-approved drugs and agrochemicals, validating its strategic importance in the development of novel therapeutic agents.[4][5][6][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and application of trifluoromethylpyridine intermediates, grounded in field-proven insights and detailed methodologies.

PART 1: The Physicochemical Impact of Trifluoromethylation on the Pyridine Core

The introduction of a CF₃ group dramatically alters the pyridine ring's characteristics, which is fundamental to optimizing a compound's drug-like properties. These changes directly influence a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Alterations

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][2] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ moiety is a well-established strategy to block common metabolic pathways, thereby increasing the drug's half-life and reducing clearance.[1][7][10]

-

Modulation of Lipophilicity : The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This significantly increases a molecule's overall lipophilicity, which is a critical factor for enhancing permeability across biological membranes and improving bioavailability.[1]

-

Electronic Influence and pKa Modification : As a potent electron-withdrawing group (Hammett constant σp = 0.54), the CF₃ group deactivates the aromatic pyridine ring.[4] This electronic pull lowers the basicity (pKa) of the pyridine nitrogen, which can prevent unwanted protonation at physiological pH and reduce off-target interactions.

-

Improved Binding Affinity : The CF₃ group can significantly contribute to target binding affinity. Its steric bulk promotes favorable van der Waals interactions within a protein's binding pocket, while its unique electronic nature allows it to participate in non-covalent interactions such as dipole-dipole forces and halogen bonding.[2][8]

Diagram 1: Impact of the Trifluoromethyl Group on ADME Properties

Caption: Logical relationship of the CF₃ group's impact on ADME properties.

| Property | Influence of Trifluoromethyl Group | Consequence in Drug Design |

| Metabolic Stability | Highly resistant to CYP450-mediated oxidation.[1][2] | Increased in vivo half-life, reduced patient dosage.[1] |

| Lipophilicity (LogP) | Increases lipophilicity (Hansch π = +0.88).[2] | Enhanced membrane permeability and bioavailability.[1] |

| Basicity (pKa) | Lowers the pKa of the pyridine nitrogen. | Fine-tunes solubility and reduces off-target ionic interactions. |

| Binding Interactions | Participates in van der Waals, dipole-dipole, and halogen bonding.[2][8] | Improved binding affinity and target potency.[2] |

PART 2: Core Synthetic Strategies for Trifluoromethylpyridine Intermediates

The synthesis of trifluoromethylpyridines can be broadly categorized into three primary approaches: functionalization of a pre-formed trichloromethylpyridine, construction of the pyridine ring using a CF₃-containing building block, and direct C-H trifluoromethylation.

Strategy 1: Halogen Exchange (HALEX) Reaction

This traditional and industrially relevant method involves the fluorination of a (trichloromethyl)pyridine precursor. The reaction typically uses hydrogen fluoride (HF) under super-atmospheric pressure and elevated temperatures, often in the presence of a metal halide catalyst.[11]

Diagram 2: General Workflow for Halogen Exchange Synthesis

Caption: Workflow for the synthesis of TFMPs via Halogen Exchange.

Exemplary Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established industrial methods.[11]

-

Reactor Preparation: To a pressure-resistant autoclave, add 2-chloro-5-(trichloromethyl)pyridine (1.0 eq).

-

Catalyst and Reagent Addition: Add a catalytic amount of iron(III) chloride (FeCl₃, ~5 mol%) to the vessel.

-

Fluorination: Carefully add anhydrous hydrogen fluoride (HF, >3.0 eq) to the reaction mixture.

-

Reaction Conditions: Seal the reactor and heat to a temperature between 150°C and 250°C. The pressure will increase significantly (from 5 to 1,200 psig).

-

Monitoring and Work-up: Maintain the reaction for 1-10 hours, monitoring by GC analysis of aliquots. After cooling, carefully vent the reactor and quench the reaction mixture.

-

Purification: The crude product is purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

Causality: The use of a catalyst like FeCl₃ facilitates the chlorine-fluorine exchange. The high pressure and temperature are necessary to overcome the activation energy for the substitution on the stable trichloromethyl group. This method is robust and scalable for producing key intermediates.[11]

Strategy 2: Cyclocondensation with CF₃-Containing Building Blocks

This versatile strategy involves constructing the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. This approach allows for the synthesis of a wide variety of substituted TFMPs.[4][5]

Common CF₃ Building Blocks:

The reaction often involves a cascade sequence of Michael addition, nucleophilic addition, and elimination/aromatization steps. For example, the Kröhnke pyridine synthesis can be adapted using trifluoromethylated reagents to produce 2-trifluoromethyl pyridines.[12][13]

Strategy 3: Direct C-H Trifluoromethylation

Direct C-H functionalization is a highly atom-economical and desirable modern synthetic strategy. While trifluoromethylation using radical sources often suffers from poor regioselectivity, recent advances have enabled position-selective reactions on the pyridine ring.[14][15]

The trifluoromethylation at the C2 and C4 positions of the electron-deficient pyridine ring can be achieved with nucleophilic CF₃ sources. However, functionalization at the C3 position remained a significant challenge until recently.[14] Groundbreaking work has established a method for 3-position-selective C-H trifluoromethylation based on nucleophilic activation of the pyridine ring.[16][17]

Protocol: 3-Position-Selective C-H Trifluoromethylation of Pyridine

This protocol is based on the work of Kuninobu and colleagues.[14][17]

-

Activation via Hydrosilylation: In a nitrogen-purged flask, dissolve the pyridine substrate (1.0 eq) in 1,2-dichloroethane. Add tris(pentafluorophenyl)borane catalyst and methylphenylsilane. Heat the mixture to 65°C to form the N-silyl enamine intermediate.

-

Trifluoromethylation: Cool the reaction to 0°C. Add an electrophilic trifluoromethylating reagent, such as Togni Reagent I (1.2 eq). Allow the reaction to warm to 25°C and stir until the enamine intermediate is consumed.

-

Oxidative Aromatization: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture and stir at 25°C to re-aromatize the ring.

-

Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the crude product via column chromatography to yield the 3-trifluoromethylpyridine product.

Causality: The initial hydrosilylation activates the pyridine ring, transforming it into a more nucleophilic enamine intermediate.[15][16][17] This intermediate then readily attacks the electrophilic CF₃ source. The regioselectivity is controlled by the specific nature of this activation pathway, overcoming the inherent electronic preferences of the pyridine ring. This method is particularly valuable for the late-stage functionalization of complex molecules.[14]

PART 3: Key Downstream Coupling Reactions for Library Synthesis